Fenbendazole-d3

概要

説明

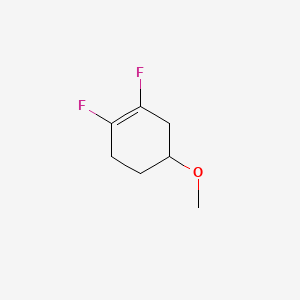

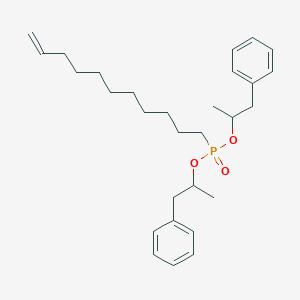

Fenbendazole-d3 is a deuterium-labeled derivative of fenbendazole, a benzimidazole anthelmintic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fenbendazole. It is known for its broad antiparasitic activity and is used to treat various parasitic infections in animals .

科学的研究の応用

Fenbendazole-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in metabolic studies. Its applications include:

Chemistry: Used to study the metabolic pathways and degradation products of fenbendazole.

Biology: Employed in research on parasitic infections and their treatment.

Medicine: Investigated for its potential anticancer properties and effects on cell cycle arrest and mitotic cell death.

Industry: Used in the development of new anthelmintic formulations and veterinary medicines

作用機序

Fenbendazole-d3 exerts its effects by binding to tubulin, a protein that is part of the microtubules in cells. This binding disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, resulting in their death. The compound also activates the HIF-1α-related GLUT1 pathway, which is involved in glucose metabolism .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fenbendazole-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that forms microtubules. This compound binds to β-tubulin, disrupting microtubule formation and function . This interaction leads to the destabilization of microtubules, which is crucial for its antiparasitic and potential anticancer effects. Additionally, this compound acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway . This pathway is involved in glucose metabolism, and its activation can influence cellular energy production and survival.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest and mitotic cell death by destabilizing microtubules . This disruption of microtubule dynamics impairs cell division and leads to apoptosis. This compound also affects cell signaling pathways, including the HIF-1α pathway, which is involved in cellular responses to hypoxia . By activating this pathway, this compound can influence gene expression and cellular metabolism, potentially inhibiting cancer cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent effects on cellular processes. This compound binds to β-tubulin, inhibiting microtubule polymerization and disrupting microtubule function . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound activates the HIF-1α pathway, which can enhance the expression of GLUT1 and other genes involved in glucose metabolism . These molecular interactions contribute to its antiparasitic and potential anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, this compound can induce long-term effects on cellular function, including sustained cell cycle arrest and apoptosis in cancer cells . These temporal effects highlight the importance of understanding the stability and degradation of this compound in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to be well-tolerated with minimal side effects . At higher doses, it can lead to adverse effects such as liver toxicity . In cancer models, this compound has demonstrated dose-dependent anticancer effects, with higher doses leading to increased apoptosis and tumor regression . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glucose metabolism. By activating the HIF-1α-related GLUT1 pathway, this compound can enhance glucose uptake and glycolytic activity in cells . This activation can influence metabolic flux and alter metabolite levels, potentially impacting cellular energy production and survival. Additionally, this compound’s interaction with tubulin can affect other metabolic processes related to cell division and growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its binding to β-tubulin facilitates its accumulation in microtubules, where it exerts its destabilizing effects . This compound can also interact with transporters involved in glucose uptake, such as GLUT1, influencing its localization and distribution within cells . These interactions are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the microtubules, where it binds to β-tubulin and disrupts microtubule dynamics . This localization is essential for its role in inducing cell cycle arrest and apoptosis. Additionally, this compound can influence the localization of other proteins involved in glucose metabolism, such as GLUT1, by activating the HIF-1α pathway . These subcellular interactions contribute to its overall biochemical and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fenbendazole-d3 involves the incorporation of deuterium atoms into the fenbendazole molecule. One common method starts with m-dichlorobenzene as the starting material, which undergoes nitrification, condensation, amination, reduction, and cyclization to form fenbendazole . The deuterium labeling is achieved by using deuterated reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and purity. The production is optimized to minimize pollution and enhance the quality of the final product .

化学反応の分析

Types of Reactions

Fenbendazole-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives.

類似化合物との比較

Similar Compounds

Albendazole: Another benzimidazole anthelmintic with similar antiparasitic activity.

Mebendazole: A benzimidazole derivative used to treat parasitic infections.

Thiabendazole: A benzimidazole compound with antifungal and anthelmintic properties.

Uniqueness

Fenbendazole-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .

特性

IUPAC Name |

trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746841 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228182-47-5 | |

| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)